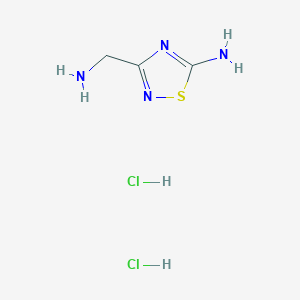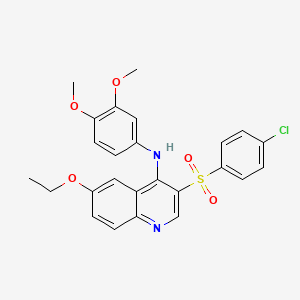
3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Applications De Recherche Scientifique
Tubulin Polymerization Inhibitors
The structure of "3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine" resembles those of compounds that have been explored for their significant antiproliferative activity and ability to inhibit tubulin polymerization. For example, compounds with sulfone groups bridging aromatic rings have demonstrated substantial biological activity against various cancer cell lines, highlighting their potential as templates for designing new anticancer agents (Lee et al., 2011).
Antifolate Thymidylate Synthase Inhibitors
Research into quinazoline antifolates with modifications at key positions has shown that these compounds can act as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This makes them interesting candidates for antitumor therapies (Marsham et al., 1989).
Synthesis of Azaheterocycles
The compound's structure is conducive to participating in reactions that yield various azaheterocycles, which are important scaffolds in medicinal chemistry. These syntheses leverage the reactivity of sulfonyl groups and ether functionalities to create nitrogen-containing heterocycles useful in drug development (Narasaka, 2003).
Copper(I)-Catalyzed Reactions
The presence of sulfonyl and ethoxy groups in this compound suggests its potential utility in copper(I)-catalyzed reactions to generate imines and isoquinolinones, showcasing a method for constructing complex molecules that could have pharmacological applications (Chen et al., 2011).
Photoluminescence and Material Science
Compounds containing quinoline and sulfonyl moieties, similar to "this compound," have been investigated for their photoluminescent properties and potential applications in material science, particularly in the development of new luminescent materials (Tan et al., 2018).
Antimicrobial Agents
The structural framework of this compound aligns with research on quinazolines and their derivatives, which have been synthesized and evaluated as potential antimicrobial agents. Their activity against various bacteria and fungi suggests the relevance of such compounds in addressing antibiotic resistance (Desai et al., 2007).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5S/c1-4-33-18-8-11-21-20(14-18)25(28-17-7-12-22(31-2)23(13-17)32-3)24(15-27-21)34(29,30)19-9-5-16(26)6-10-19/h5-15H,4H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBPYXBBFDJAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

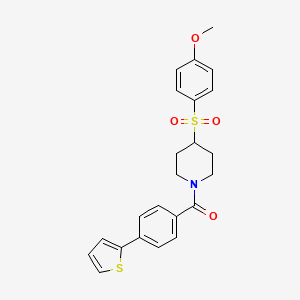
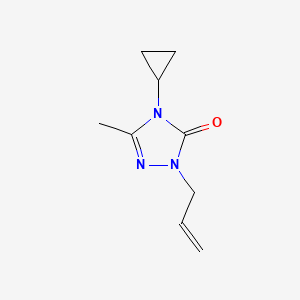

![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)
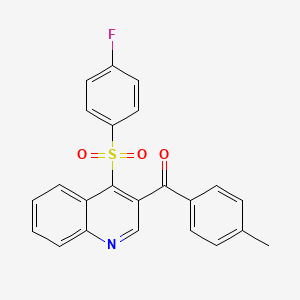

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)
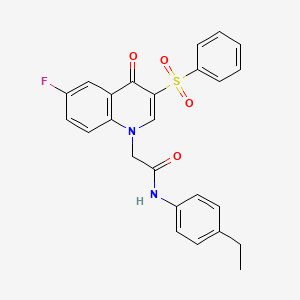

![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

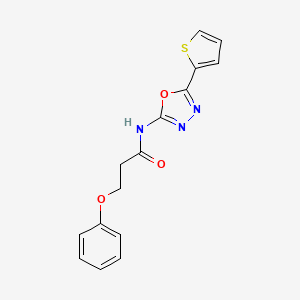
![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)
